Diazepam hydrochloride
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Overview
Description
Diazepam hydrochloride is a benzodiazepine derivative with a wide range of pharmacological effects, including anxiolytic, anticonvulsant, sedative, muscle relaxant, and amnesic properties . It is commonly used to treat anxiety disorders, alcohol withdrawal symptoms, muscle spasms, and seizures . This compound enhances the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity, leading to its calming effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazepam hydrochloride can be synthesized through various methods. One common synthetic route involves the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in N-methyl-2-pyrrolidone (NMP), followed by an intramolecular cyclization reaction with ammonia in a methanol-water mixture . Another method involves the reaction of 2-amino-5-chlorobenzophenone with methylamine, followed by cyclization with chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques. This approach allows for efficient and scalable synthesis, reducing reaction times and improving yields . The use of microfluidic systems and rapid mass spectrometry analysis helps optimize reaction conditions and monitor product formation .
Chemical Reactions Analysis
Types of Reactions
Diazepam hydrochloride undergoes various chemical reactions, including:
Oxidation: Diazepam can be oxidized to form nordiazepam, a major metabolite.
Reduction: Reduction of diazepam can yield desmethyldiazepam.
Substitution: Diazepam can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include bromoacetyl chloride, chloroacetyl chloride, methylamine, and ammonia . Reaction conditions often involve solvents like N-methyl-2-pyrrolidone and methanol-water mixtures .
Major Products Formed
Major products formed from the reactions of this compound include nordiazepam, desmethyldiazepam, and various substituted derivatives .
Scientific Research Applications
Diazepam hydrochloride has numerous scientific research applications:
Mechanism of Action
Diazepam hydrochloride exerts its effects by binding to the GABA-A receptor, a ligand-gated chloride channel in the central nervous system . This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability . The enhanced
Properties
CAS No. |
52468-36-7 |
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Molecular Formula |
C16H14Cl2N2O |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;hydrochloride |
InChI |
InChI=1S/C16H13ClN2O.ClH/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11;/h2-9H,10H2,1H3;1H |
InChI Key |
BPYZIOINRAWEQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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